

# Application Notes and Protocols: Ned-19 in Pancreatic Beta Cell Research

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## Compound of Interest

Compound Name: Ned-19

Cat. No.: B1678007

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## Introduction

**Ned-19** is a potent, cell-permeant antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, a key player in intracellular calcium signaling. In pancreatic beta cells, NAADP-mediated calcium release from acidic organelles, such as lysosomes, is crucial for the regulation of insulin secretion in response to glucose and other secretagogues. As a selective inhibitor of this pathway, **Ned-19** serves as an invaluable tool for elucidating the intricate mechanisms of beta cell function and dysfunction. These application notes provide a comprehensive overview of the use of **Ned-19** in pancreatic beta cell research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.

## Mechanism of Action

**Ned-19** acts as a non-competitive antagonist of the NAADP receptor, which is believed to be the two-pore channel (TPC) family of ion channels located on the membranes of acidic organelles like lysosomes. By blocking NAADP binding to TPCs, **Ned-19** prevents the release of  $\text{Ca}^{2+}$  from these intracellular stores. This, in turn, inhibits the subsequent amplification of the calcium signal, which is critical for triggering insulin granule exocytosis.

## Data Presentation

The following tables summarize the quantitative effects of **Ned-19** on key parameters in pancreatic beta cells.

Parameter	Cell Type	Agonist	Ned-19 Concentration	Effect	Reference
Ca <sup>2+</sup> Signaling	Mouse pancreatic islets	10 mM Glucose	3 µM	IC <sub>50</sub> for inhibition of glucose-induced Ca <sup>2+</sup> signal	[1]
Mouse pancreatic beta cells	100 nM NAADP	100 µM	Inhibition of NAADP-induced Ca <sup>2+</sup> increases	[1]	
Insulin Secretion	Mouse pancreatic islets	15 mM Glucose	100 µM	Inhibition of glucose-stimulated insulin secretion	[2]
Cell Viability/Apoptosis	N/A	N/A	N/A	No direct quantitative data on Ned-19's effect on beta cell viability or apoptosis was found in the searched literature. However, one study showed that Ned-19 (described as a highly selective NAADP antagonist)	[1]

reversed the  
potentiation  
of apoptosis  
caused by a  
membrane-  
permeable  
NAADP  
analog in  
another cell  
type.

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## Experimental Protocols

Detailed methodologies for key experiments involving **Ned-19** in pancreatic beta cell research are provided below.

### Calcium Imaging in Pancreatic Islets

Objective: To measure the effect of **Ned-19** on intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to glucose stimulation.

Materials:

- Isolated pancreatic islets
- Collagenase P
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO<sub>3</sub>, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, and 0.1% BSA, pH 7.4)
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127

- **Ned-19** stock solution (in DMSO)
- Glucose stock solution
- Inverted fluorescence microscope equipped with a ratiometric imaging system

Procedure:

- **Islet Isolation:** Isolate pancreatic islets from mice or rats using collagenase digestion followed by purification on a Ficoll density gradient.
- **Islet Culture:** Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Dye Loading:**
  - Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in KRB buffer.
  - Incubate the islets in the loading solution for 30-45 minutes at 37°C.
  - Wash the islets twice with KRB buffer to remove excess dye.
- **Ned-19 Pre-incubation:** Pre-incubate the Fura-2-loaded islets with the desired concentration of **Ned-19** (or vehicle control) in low glucose (e.g., 3 mM) KRB buffer for 30 minutes at 37°C. [\[1\]](#)
- **Imaging:**
  - Transfer the islets to a perfusion chamber on the microscope stage, maintained at 37°C.
  - Perfuse the islets with low glucose KRB buffer containing **Ned-19** (or vehicle).
  - Excite Fura-2 alternately at 340 nm and 380 nm and record the emission at 510 nm.
  - After establishing a stable baseline, switch the perfusion to high glucose (e.g., 15 mM) KRB buffer containing the same concentration of **Ned-19**.

- Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular  $\text{Ca}^{2+}$  concentration.
- Data Analysis: Calculate the change in the Fura-2 ratio over time to determine the effect of **Ned-19** on the glucose-stimulated calcium response.

## Static Glucose-Stimulated Insulin Secretion (GSIS)

### Assay

Objective: To quantify the inhibitory effect of **Ned-19** on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

- Isolated pancreatic islets
- RPMI-1640 medium
- Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
- **Ned-19** stock solution (in DMSO)
- Acid-ethanol solution (1.5% HCl in 70% ethanol)
- Insulin ELISA kit

Procedure:

- Islet Preparation: Isolate and culture pancreatic islets as described in the calcium imaging protocol.
- Pre-incubation:
  - Hand-pick batches of size-matched islets (e.g., 5-10 islets per replicate) and place them in a 24-well plate.

- Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate.
- **Ned-19 Treatment:**
  - Replace the pre-incubation buffer with fresh low glucose KRB buffer containing either vehicle (DMSO) or different concentrations of **Ned-19**.
  - Incubate for 30 minutes at 37°C.
- **Basal Insulin Secretion:**
  - Collect the supernatant to measure basal insulin secretion.
  - Wash the islets with KRB buffer.
- **Stimulated Insulin Secretion:**
  - Add high glucose KRB buffer containing the same concentrations of **Ned-19** or vehicle to the respective wells.
  - Incubate for 1 hour at 37°C.
- **Sample Collection:**
  - Collect the supernatant for the measurement of stimulated insulin secretion.
  - Lyse the islets in each well with acid-ethanol to extract the total insulin content.
- **Insulin Measurement:** Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Express the secreted insulin as a percentage of the total insulin content for each replicate. Compare the glucose-stimulated insulin secretion in the presence and absence of **Ned-19**.

## Cell Viability/Apoptosis Assay

Objective: To assess the effect of **Ned-19** on pancreatic beta cell viability and apoptosis.

#### Materials:

- Pancreatic beta cell line (e.g., INS-1E, MIN6) or dispersed islet cells
- Culture medium (e.g., RPMI-1640)
- **Ned-19** stock solution (in DMSO)
- Apoptosis-inducing agent (e.g., cytokines, streptozotocin) (optional)
- For Viability (MTT Assay):
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  - DMSO or solubilization buffer
- For Apoptosis (TUNEL Assay):
  - Fixation solution (e.g., 4% paraformaldehyde)
  - Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
  - TUNEL reaction mixture (containing TdT and FITC-dUTP)
  - DAPI (for nuclear counterstaining)
  - Fluorescence microscope

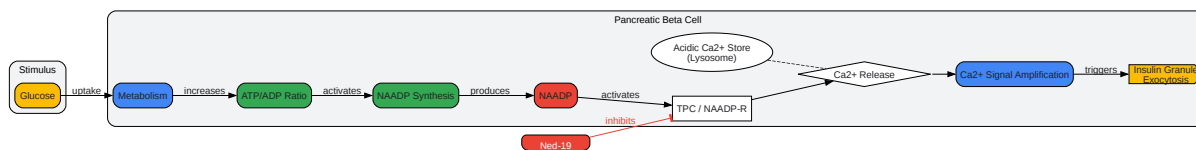
#### Procedure (TUNEL Assay):

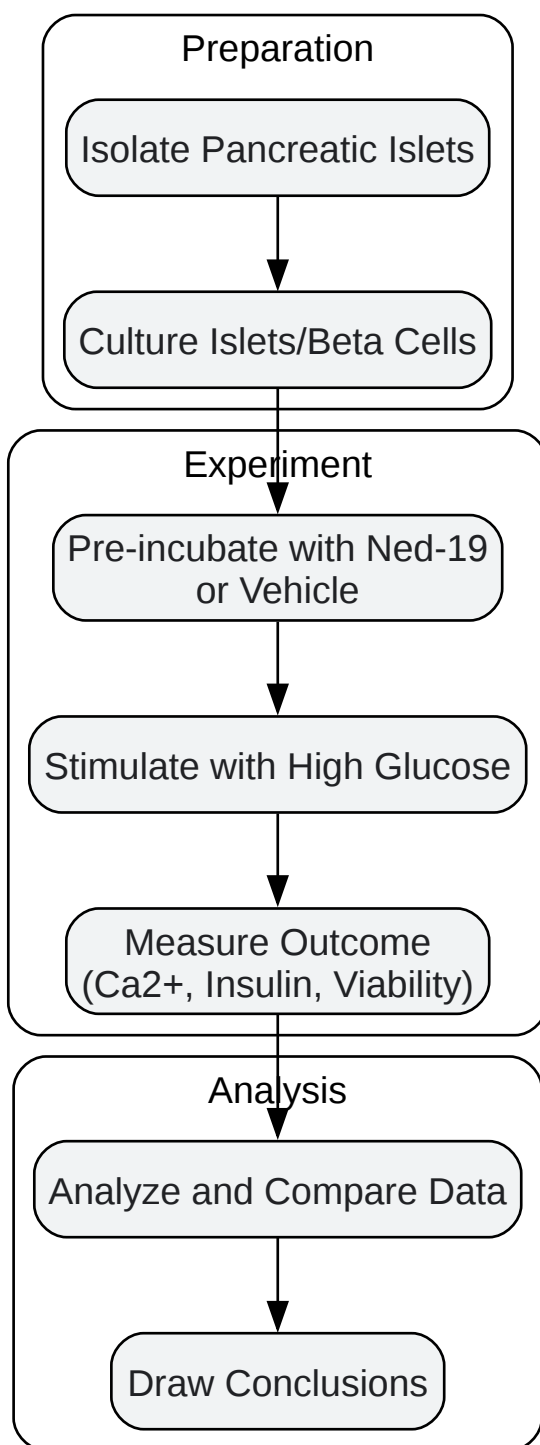
- Cell Culture and Treatment:
  - Seed dispersed islet cells or a beta cell line onto coverslips in a culture plate.
  - Treat the cells with different concentrations of **Ned-19**, with or without an apoptosis-inducing agent, for a specified period (e.g., 24-48 hours). Include a vehicle control.
- Fixation and Permeabilization:



- Wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
- Wash with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
- TUNEL Staining:
  - Wash the cells with PBS.
  - Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
  - Wash the cells with PBS.
- Counterstaining and Mounting:
  - Counterstain the cell nuclei with DAPI for 5 minutes.
  - Wash with PBS.
  - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained nuclei in multiple fields of view for each condition.
  - Calculate the percentage of apoptotic cells for each treatment group.

## Mandatory Visualizations





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- 2. Glucose and NAADP trigger elementary intracellular  $\beta$ -cell  $\text{Ca}^{2+}$  signals - PMC [pmc.ncbi.nlm.nih.gov]
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